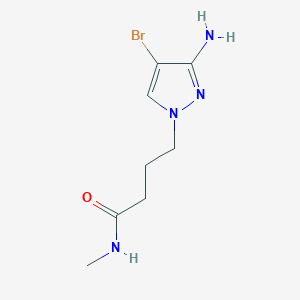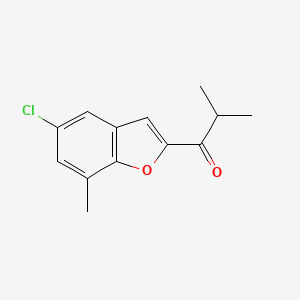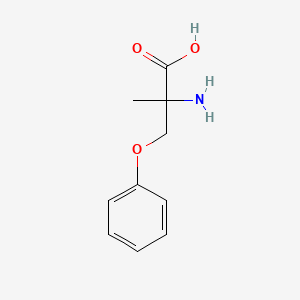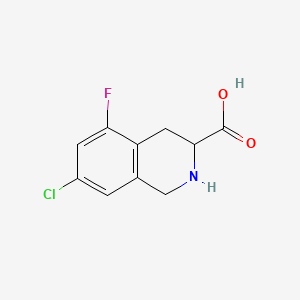
4-(2-Bromoethyl)-3-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoethyl)-3-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles. It features a benzene ring substituted with a bromoethyl group and a fluorine atom, along with a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-3-fluorobenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzonitrile.
Bromination: The 3-fluorobenzonitrile undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This step introduces the bromoethyl group at the desired position on the benzene ring.
Reaction Conditions: The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Bromoethyl)-3-fluorobenzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions are often performed under anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the original compound.
科学的研究の応用
4-(2-Bromoethyl)-3-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(2-Bromoethyl)-3-fluorobenzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The fluorine atom and nitrile group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
類似化合物との比較
Similar Compounds
4-(2-Bromoethyl)benzonitrile: Lacks the fluorine atom, which can significantly alter its reactivity and properties.
3-Fluorobenzonitrile: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
4-Bromo-3-fluorobenzonitrile: Similar structure but without the ethyl group, leading to different reactivity and applications.
Uniqueness
4-(2-Bromoethyl)-3-fluorobenzonitrile is unique due to the presence of both the bromoethyl and fluorine substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
特性
分子式 |
C9H7BrFN |
|---|---|
分子量 |
228.06 g/mol |
IUPAC名 |
4-(2-bromoethyl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C9H7BrFN/c10-4-3-8-2-1-7(6-12)5-9(8)11/h1-2,5H,3-4H2 |
InChIキー |
NUCIYAYJNINQOV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C#N)F)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline](/img/structure/B13626264.png)
